1-Chloro-1-(3-(cyanomethyl)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-(cyanomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClNO. It is a chlorinated ketone with a cyanomethyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(cyanomethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the reaction of 3-(cyanomethyl)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-(cyanomethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Formation of substituted amines or thiols.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
1-Chloro-1-(3-(cyanomethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(cyanomethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The chlorine atom and the cyanomethyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-phenylpropan-2-one: Similar structure but lacks the cyanomethyl group.
3-Chloro-1-phenylpropan-2-one: Similar structure but with the chlorine atom at a different position.
1-Chloro-3-phenylpropane: Similar structure but lacks the ketone and cyanomethyl groups.
Uniqueness
1-Chloro-1-(3-(cyanomethyl)phenyl)propan-2-one is unique due to the presence of both the chlorine atom and the cyanomethyl group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H10ClNO |
---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-[3-(1-chloro-2-oxopropyl)phenyl]acetonitrile |
InChI |
InChI=1S/C11H10ClNO/c1-8(14)11(12)10-4-2-3-9(7-10)5-6-13/h2-4,7,11H,5H2,1H3 |
InChI Key |
QVBGIWDAMUKIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC(=C1)CC#N)Cl |
Origin of Product |
United States |
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